![molecular formula C5H8N2O2S B6592383 (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid CAS No. 19951-23-6](/img/structure/B6592383.png)
(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, one study reported the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl hydrogen sulfite (DISBHS) from the reaction of imidazolidine-2-thione and 1,4-butane sultone in acetonitrile at reflux conditions .Molecular Structure Analysis
The molecular structure of “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives have been used in various chemical reactions due to their broad range of chemical and biological properties . For example, DISBHS was used as an efficient catalyst for the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions .Physical And Chemical Properties Analysis
“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a solid compound with a molecular weight of 160.2 . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles, which include “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid”, are key components in the synthesis of functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications .
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are an important structural motif in functional molecules and are utilized in a diverse range of applications .
Solar Cells and Optical Applications
Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are being deployed in the development of functional materials .
Catalysis
Imidazoles are also used in catalysis .
Antitumor Agent
One study found that a complex containing “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” showed promising results towards the HeLa cell line, pointing towards its selectivity as a potential antitumor agent .
Reactant for Synthesis
“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is used as a reactant for the synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .
Herbicides
Substituted 4,5-dihydro-1H-imidazol-5-ones, which contain a highly strained spiro structure, belong to selective and non-toxic herbicides .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that its action may be influenced by the polarity of the environment .
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQQZVRKFFMIKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.